molecular formula C15H10FNO B7457764 N-(3-ethynylphenyl)-2-fluorobenzamide

N-(3-ethynylphenyl)-2-fluorobenzamide

Cat. No.: B7457764
M. Wt: 239.24 g/mol
InChI Key: RZYYUWDRHIMEKW-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H10FNO and its molecular weight is 239.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymorphic Forms and Mechanical Properties :

    • "N-(3-ethynylphenyl)-3-fluorobenzamide" forms different polymorphic structures during crystallization. These structures exhibit distinct mechanical properties, such as hardness and elasticity, which are linked to the density of the crystals. This suggests potential applications in material science where specific mechanical properties are desired (Bhandary et al., 2018).
  • Single-Crystal Phase Transitions :

    • The compound demonstrates a rapid single-crystal-to-single-crystal phase transition at room temperature, influenced by π···π stacking interactions. Such properties are important in the development of advanced materials and crystalline structures (Bhandary & Chopra, 2018).
  • PET Imaging of σ Receptors :

    • Derivatives of the compound, specifically "N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide," have shown high affinity and selectivity for sigma receptors. This suggests potential applications in PET (Positron Emission Tomography) imaging for various neurological conditions (Shiue et al., 1997).
  • Thermal Reactions in Organic Chemistry :

    • The compound's behavior in thermal reactions has been studied, providing insights into chemical processes and potential applications in organic synthesis and pharmaceutical development (Hergenrother, 1980).
  • Cyclization Mechanisms in Organic Chemistry :

    • The compound has been used to study cyclization mechanisms under various conditions, contributing to a deeper understanding of organic chemical reactions and synthetic methods (Kimball et al., 2002).

Properties

IUPAC Name

N-(3-ethynylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h1,3-10H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYYUWDRHIMEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.